N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound with the molecular formula C20H21N5O It is known for its unique structure, which combines a benzyloxyphenyl group with a dimethylpyrimidinyl moiety through a guanidine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 4-(benzyloxy)aniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired guanidine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can facilitate binding to hydrophobic pockets, while the dimethylpyrimidinyl moiety can interact with nucleophilic sites. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-N’-(4-methylpyrimidin-2-yl)guanidine
- N-[4-(benzyloxy)phenyl]-N’-(4,6-dichloropyrimidin-2-yl)guanidine
- N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyridin-2-yl)guanidine
Uniqueness
N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and dimethylpyrimidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGEWFVOTYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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